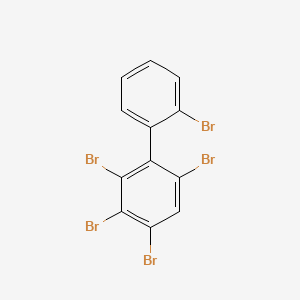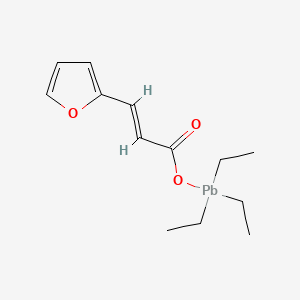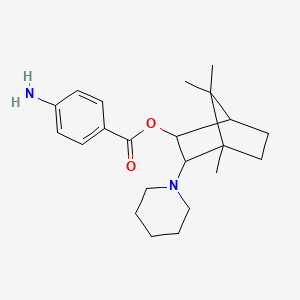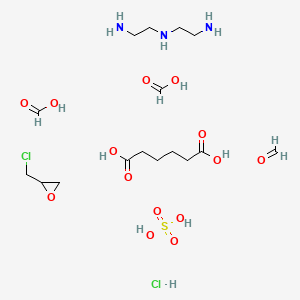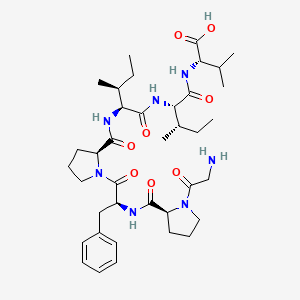![molecular formula C6H8O7 B14437790 2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid CAS No. 74229-32-6](/img/structure/B14437790.png)
2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid, also known as triethylene glycol diacetate, is an organic compound with the molecular formula C10H18O6. It is a diester derived from triethylene glycol and acetic acid. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid typically involves the esterification of triethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield triethylene glycol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Triethylene glycol and acetic acid.
Transesterification: New ester and alcohol.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid involves its ability to act as a solvent and reactant in various chemical processes. Its ester bonds can undergo hydrolysis, releasing triethylene glycol and acetic acid, which can participate in further chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets and pathways, making it versatile in different applications .
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol: A related compound with similar properties but without the ester functional groups.
Diethylene glycol diacetate: Another ester with similar applications but different molecular structure.
Ethylene glycol diacetate: A simpler ester with fewer ethylene glycol units.
Uniqueness
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is unique due to its specific molecular structure, which provides it with distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
74229-32-6 |
|---|---|
Molecular Formula |
C6H8O7 |
Molecular Weight |
192.12 g/mol |
IUPAC Name |
2-[2-(carboxymethoxy)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C6H8O7/c7-4(8)1-12-3-6(11)13-2-5(9)10/h1-3H2,(H,7,8)(H,9,10) |
InChI Key |
SYHVKQDWXOIAAR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OCC(=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



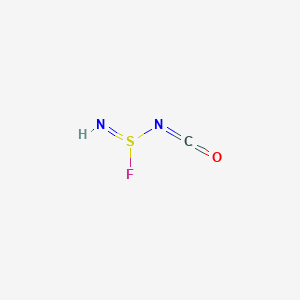

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)
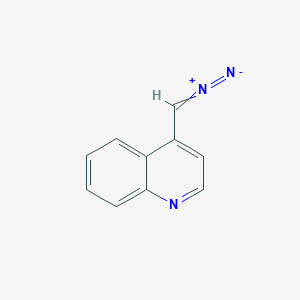

![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
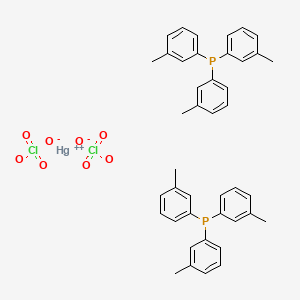
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)
